molecular formula C20H18FN3O B2858223 N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-75-8

N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2858223
CAS No.: 899749-75-8
M. Wt: 335.382
InChI Key: QBLNIPUQGYRLHC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core fused with phenyl and fluorophenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of Phenyl and Fluorophenyl Groups: The phenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the pyrrolo[1,2-a]pyrazine core reacts with halogenated benzene derivatives in the presence of a strong base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated benzene derivatives, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.

    N-(2-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: Similar structure but with a bromine substituent instead of fluorine.

    N-(2-methylphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: Similar structure but with a methyl substituent instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c21-16-9-4-5-10-17(16)22-20(25)24-14-13-23-12-6-11-18(23)19(24)15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLNIPUQGYRLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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